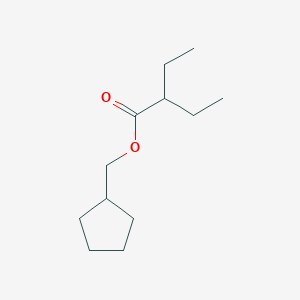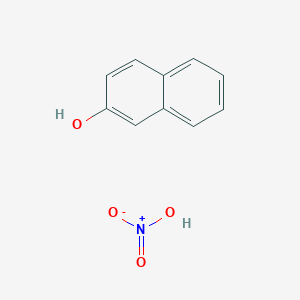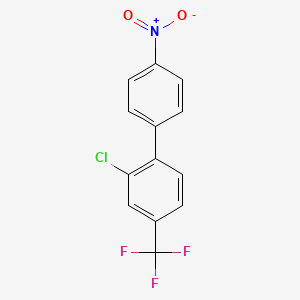
1,1'-Biphenyl, 2-chloro-4'-nitro-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with substituents including a chlorine atom, a nitro group, and a trifluoromethyl group. These substituents significantly influence the chemical and physical properties of the compound, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The addition of a chlorine atom to the biphenyl structure.
Trifluoromethylation: The incorporation of a trifluoromethyl group.
Each of these steps requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid), chlorinating agents (e.g., chlorine gas or thionyl chloride), and trifluoromethylating agents (e.g., trifluoromethyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., hydroxide ions) under basic conditions.
Electrophilic Aromatic Substitution: The biphenyl core can undergo further substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various metabolites.
Comparison with Similar Compounds
1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl, 2,4,4’-trichloro-: This compound has three chlorine atoms instead of one, affecting its reactivity and applications.
1,1’-Biphenyl, 4-chloro-: This compound lacks the nitro and trifluoromethyl groups, making it less versatile in certain chemical reactions.
1,1’-Biphenyl, 2-chloro-:
The unique combination of substituents in 1,1’-Biphenyl, 2-chloro-4’-nitro-4-(trifluoromethyl)- makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
90791-27-8 |
|---|---|
Molecular Formula |
C13H7ClF3NO2 |
Molecular Weight |
301.65 g/mol |
IUPAC Name |
2-chloro-1-(4-nitrophenyl)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO2/c14-12-7-9(13(15,16)17)3-6-11(12)8-1-4-10(5-2-8)18(19)20/h1-7H |
InChI Key |
UIQYCKXTBIIDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






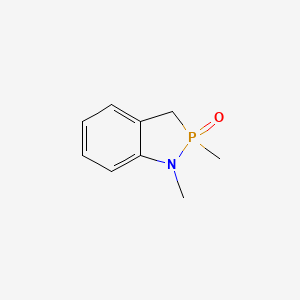
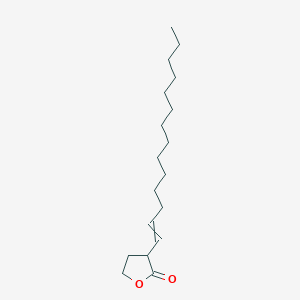

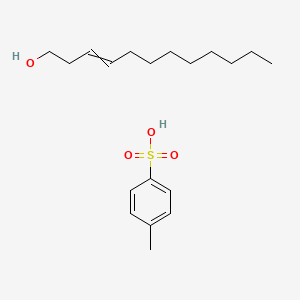
![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
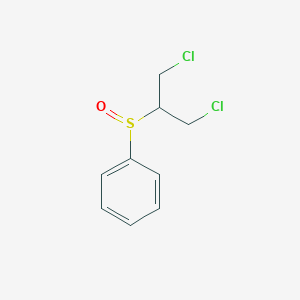
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
